N-mesityl-4-(4-morpholinyl)butanamide
Description
N-mesityl-4-(4-morpholinyl)butanamide is a butanamide derivative characterized by two distinct substituents: a mesityl group (2,4,6-trimethylphenyl) on the amide nitrogen and a morpholinyl group (a six-membered heterocycle containing oxygen and nitrogen) at the fourth carbon of the butanoyl chain. The mesityl group contributes significant steric bulk and hydrophobicity, which may enhance metabolic stability and influence binding interactions. The morpholinyl group, with its polar nature, improves solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-morpholin-4-yl-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-11-14(2)17(15(3)12-13)18-16(20)5-4-6-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPGJXTYMQSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-mesityl-4-(4-morpholinyl)butanamide with structurally related butanamide derivatives, focusing on molecular properties, substituent effects, and reported activities.
Structural and Physicochemical Properties
A comparative analysis of key parameters is summarized in Table 1.
Table 1: Comparative Molecular Properties of Butanamide Derivatives
*Note: Data for this compound are estimated based on structural analogs.
Key Observations:
- Molecular Weight: The target compound (302.42 g/mol) is intermediate in size compared to 4-Methoxybutyrylfentanyl (366.50 g/mol) and 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (368.50 g/mol), suggesting a balance between bioavailability and membrane permeability.
- Hydrogen-Bonding : The morpholinyl group in the target compound provides hydrogen-bond acceptors (similar to the thiazole in ), which may improve target engagement compared to purely hydrophobic substituents.
PDE5 Inhibition ()
Compounds such as 3-oxo-N-(thiazol-2-yl)butanamide (IC₅₀ = 100% PDE5 inhibition) highlight the importance of heterocyclic substituents in enzyme binding . The target compound’s morpholinyl group may mimic the thiazole’s hydrogen-bonding capacity, but its bulky mesityl group could reduce PDE5 affinity while improving selectivity for other targets.
Opioid Activity ()
4-Methoxybutyrylfentanyl demonstrates that butanamide derivatives can interact with opioid receptors . However, the target’s morpholinyl group and mesityl substitution likely redirect its pharmacological profile away from opioid activity, reducing the risk of adverse effects associated with fentanyl analogs.
Solubility and Bioavailability
The 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (LogP = 3.6) and the target compound (LogP ~4.2) both exhibit moderate lipophilicity, suggesting comparable solubility in biological membranes. The mesityl group’s bulk may slow metabolic degradation, extending half-life relative to simpler analogs like N-(4-Acetylphenyl)butanamide .
Pharmacological Implications
- Target Selectivity : The mesityl group’s steric hindrance may reduce off-target interactions observed in compounds like 4-Methoxybutyrylfentanyl, which has a narrow therapeutic index .
- Metabolic Stability : Increased hydrophobicity from the mesityl group could enhance resistance to cytochrome P450 metabolism compared to polar analogs (e.g., thiazole derivatives ).
- Synthetic Feasibility : The morpholinyl group’s commercial availability (as seen in ) simplifies synthesis compared to specialized heterocycles in .
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